Synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
Synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
An In-depth Technical Guide to the
Abstract
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral auxiliary of significant value in modern asymmetric synthesis. As a structural analog of the widely utilized Evans auxiliaries, its sterically demanding framework, featuring a C4-isopropyl group and a C5-gem-dimethyl substitution, offers a unique and powerful tool for stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis of this auxiliary, intended for researchers and professionals in organic synthesis and drug development. We will explore the strategic synthesis of the requisite, non-proteinogenic amino alcohol precursor, detail a robust protocol for the critical cyclization step, and discuss the mechanistic basis for its efficacy in asymmetric transformations. All methodologies are presented with a focus on the underlying chemical principles, ensuring both practical utility and a deep understanding of the process.
Introduction: The Role of Steric Hindrance in Asymmetric Synthesis
Chiral auxiliaries are powerful tools in organic synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[1] The pioneering work of David A. Evans on oxazolidinone-based auxiliaries revolutionized the field by providing a reliable and predictable method for controlling stereochemistry in reactions such as aldol additions, alkylations, and acylations.[2][3] The efficacy of these auxiliaries stems from their ability to form a rigid, chelated enolate structure, wherein one face of the nucleophile is effectively shielded by a substituent on the chiral scaffold, directing the approach of an electrophile to the opposite face.[4]
The title compound, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, represents a refinement of this principle. The presence of both a C4-isopropyl group and, notably, C5-gem-dimethyl groups, creates a highly congested and conformationally restricted environment. This enhanced steric hindrance can lead to even greater levels of diastereoselectivity in certain applications compared to standard valinol-derived auxiliaries. This guide delineates a practical synthetic pathway to access this valuable synthetic tool.
Retrosynthetic Strategy and Precursor Synthesis
The synthesis of any chiral 2-oxazolidinone fundamentally relies on the cyclization of a corresponding 1,2-amino alcohol.[5] The primary challenge in synthesizing (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone lies in the preparation of its unique precursor: (2S)-3-amino-2,4-dimethyl-2-pentanol . This non-standard amino alcohol is not commercially available and must be prepared via a multi-step sequence, typically starting from the inexpensive, enantiopure amino acid, (S)-valine.
The overall synthetic workflow can be visualized as a three-stage process: precursor synthesis, cyclization, and purification.
Figure 1. Overall synthetic workflow from (S)-Valine to the target oxazolidinone.
Experimental Protocol: Synthesis of (2S)-3-amino-2,4-dimethyl-2-pentanol
This protocol is a representative procedure based on established transformations of amino acids.
Step 1: N-Protection of (S)-Valine
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Suspend (S)-valine (1.0 eq) in a 1:1 mixture of THF and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Perform an aqueous workup to isolate the N-Cbz protected (S)-valine.
Step 2: Formation of the Tertiary Alcohol
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Dissolve the dried N-Cbz-(S)-valine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add methyllithium (MeLi, >2.2 eq) in a suitable solvent (e.g., diethyl ether) via syringe. The first equivalent acts as a base to deprotonate the carboxylic acid, while the subsequent equivalents add to the resulting lithium carboxylate.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-protected tertiary alcohol.
Step 3: Deprotection to Yield the Amino Alcohol
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Dissolve the N-Cbz protected amino alcohol in methanol.
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Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
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Subject the mixture to a hydrogen atmosphere (H₂ balloon or Parr hydrogenator) and stir vigorously for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the crude (2S)-3-amino-2,4-dimethyl-2-pentanol, which can be used in the next step without further purification.
Core Synthesis: Cyclization to the Oxazolidinone
The cyclization of the 1,2-amino alcohol is the final key step. While several reagents can effect this transformation (e.g., phosgene, triphosgene, carbonyldiimidazole), using diethyl carbonate is a safer and effective alternative.[6]
Mechanistic Principle
The reaction proceeds via a two-step mechanism. First, the more nucleophilic amine group attacks the carbonyl of diethyl carbonate, displacing one equivalent of ethanol to form a carbamate intermediate. Second, in the presence of a base and heat, the hydroxyl group performs an intramolecular nucleophilic attack on the carbamate carbonyl, displacing the second equivalent of ethanol and forming the stable five-membered oxazolidinone ring.
Detailed Experimental Protocol
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Combine the crude (2S)-3-amino-2,4-dimethyl-2-pentanol (1.0 eq) and diethyl carbonate (~5.0 eq, serves as both reagent and solvent).
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Add a catalytic amount of a strong base, such as potassium tert-butoxide (t-BuOK, 0.1 eq).
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Fit the reaction flask with a distillation head to remove the ethanol byproduct as it forms.
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Heat the mixture to a gentle reflux (approx. 120-130 °C). The reaction progress can be monitored by the cessation of ethanol distillation.
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After 4-6 hours, or when the reaction is complete by TLC, cool the mixture to room temperature.
-
Remove the excess diethyl carbonate under reduced pressure.
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Dissolve the resulting crude solid in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining base.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.
Purification and Characterization
The crude product is typically a solid that can be purified by recrystallization.
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Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexanes.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Observation |
| ¹H NMR | Characteristic peaks for the isopropyl CH and CH₃ groups, two singlets for the non-equivalent gem-dimethyl groups at C5, a doublet for the C4 proton, and a broad singlet for the N-H proton. |
| ¹³C NMR | A peak in the range of 155-160 ppm corresponding to the carbonyl carbon (C2). Distinct signals for the C4 and C5 carbons and the carbons of the alkyl substituents. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₈H₁₅NO₂ (157.21 g/mol ).[4] |
| Optical Rotation | A negative specific rotation value, [α]D, confirming the (S)-enantiomer. |
| Melting Point | A sharp melting point consistent with a pure compound. |
Application in Asymmetric Synthesis: The Mechanism of Stereocontrol
The utility of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone lies in its application as a chiral director. After N-acylation, the auxiliary is used to perform diastereoselective reactions on the acyl group.
Figure 2. Logical flow of application and recovery of the chiral auxiliary.
The key to high diastereoselectivity is the formation of a rigid six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[7] The Lewis acid (e.g., dibutylboron triflate) coordinates to both the enolate oxygen and the oxazolidinone carbonyl oxygen. To minimize steric clash, the bulky isopropyl group at C4 orients itself pseudo-equatorially, effectively blocking one face of the enolate. Consequently, the incoming electrophile (e.g., an aldehyde) can only approach from the less hindered face, resulting in the predictable formation of one major diastereomer.[3][7]
Auxiliary Cleavage and Recovery
A critical feature of a useful chiral auxiliary is its facile removal and recovery after the desired transformation. The N-acyl group can be cleaved under mild conditions to yield various functionalities (acids, esters, alcohols) without epimerizing the newly formed stereocenter. The most common method involves hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).[4][8] This method selectively cleaves the exocyclic amide bond while leaving the endocyclic carbamate intact, allowing for high recovery yields of the valuable auxiliary.[8][9]
Conclusion
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a highly effective chiral auxiliary for asymmetric synthesis, notable for the exceptional steric shielding provided by its unique substitution pattern. While its synthesis requires the custom preparation of a non-standard amino alcohol precursor from (S)-valine, the subsequent cyclization is straightforward. The predictable and high levels of stereocontrol it imparts in key bond-forming reactions, combined with its efficient cleavage and recovery, make it a powerful asset for chemists engaged in the synthesis of complex, enantiomerically pure molecules in pharmaceutical and academic research.
References
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Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Available from: [Link]
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ResearchGate. (1989). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Available from: [Link]
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Ager, D. J. et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Sci-Hub. Available from: [Link]
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